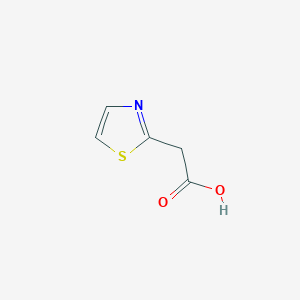

2-チアゾール酢酸

説明

2-Thiazoleacetic acid (2-TAA) is an organic compound with the molecular formula C3H4O2S. It is a thiazole derivative and a carboxylic acid. 2-TAA is a colorless solid that is soluble in water, methanol, ethanol, and acetone. It is widely used as a reagent in organic synthesis and as an intermediate for the preparation of various pharmaceuticals and agrochemicals.

科学的研究の応用

ハイブリッド分子の合成

2-チアゾール酢酸は、チアゾール環とN-スルホニルアミジンフラグメントを含むハイブリッド分子の合成に使用されます . これらのハイブリッド分子は、メチレンリンカーによって結合されています . 合成には、中間体1,2,3,4-チアジアゾールの形成とその分子窒素と硫黄の脱離による最終生成物への変換が含まれます .

生物学的スクリーニング

2-チアゾール酢酸を使用して合成された、N-スルホニルアセトアミジン基を含むチアゾールは、生物学的スクリーニングに使用されます . N-スルホニルアミジンは、骨組織を破壊する細胞の分化を抑制し、抗吸収活性を示す新規な有機化合物のクラスであることが証明されています .

ドーパミン輸送の阻害

2-チアゾール酢酸を使用して合成されたN-スルホニルアミジンは、ドーパミンの輸送を阻害します . この特性により、神経疾患の研究と潜在的な治療に役立ちます。

カゼインキナーゼ阻害剤

2-チアゾール酢酸から合成された化合物は、カゼインキナーゼ阻害剤としても使用されます . カゼインキナーゼは、細胞機能において重要な役割を果たす酵素であり、その阻害は特定の病気の治療に有益になる可能性があります。

抗菌活性と抗酸化活性

2-チアゾール酢酸を使用して合成されたチアゾールベースのシッフ塩基化合物は、顕著な抗菌活性と抗酸化活性を示しています . たとえば、化合物11は、グラム陰性大腸菌とグラム陽性黄色ブドウ球菌に対して良好な活性を示しました。 aureus .

潜在的な治療用途

2-チアゾール酢酸から合成された化合物は、アルツハイマー病の治療に有望であり、抗炎症、抗増殖、およびその他の多くのタイプの生物活性を示しています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

作用機序

Target of Action

2-Thiazoleacetic acid, also known as Thiazol-2-yl-acetic acid, is a compound that has shown promise in the treatment of various conditions . The primary targets of this compound are cells that destroy bone tissue . It has been found to suppress the differentiation of these cells and exhibit antiresorptive activity . Furthermore, it has been found to inhibit the transport of dopamine and act as a casein kinase inhibitor .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes or receptors involved . This interaction results in changes in the biochemical processes within the cells, leading to the suppression of cell differentiation and the inhibition of dopamine transport .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of cells that destroy bone tissue, potentially affecting pathways related to bone resorption . Additionally, by inhibiting the transport of dopamine, it may impact dopamine-related pathways in the nervous system .

Result of Action

The molecular and cellular effects of 2-Thiazoleacetic acid’s action include the suppression of cell differentiation, inhibition of dopamine transport, and potential antiresorptive activity . These effects could potentially lead to therapeutic benefits in the treatment of conditions such as bone disorders and neurological diseases .

将来の方向性

生化学分析

Biochemical Properties

Thiazoles, including 2-Thiazoleacetic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that 2-Thiazoleacetic acid may also influence cell function and cellular processes

Molecular Mechanism

Thiazole derivatives have been synthesized and reported to exhibit potent effects on prostate cancer . This suggests that 2-Thiazoleacetic acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

2-(1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTMFYBABGJSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188937-16-8 | |

| Record name | 188937-16-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

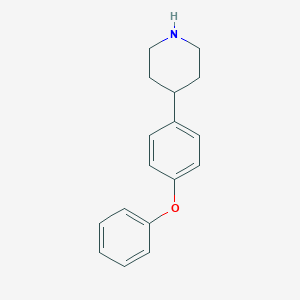

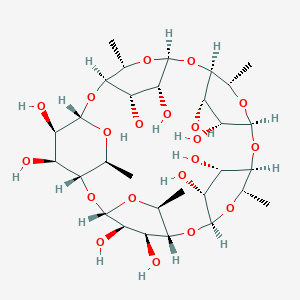

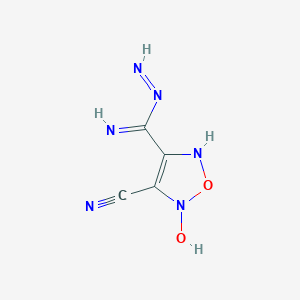

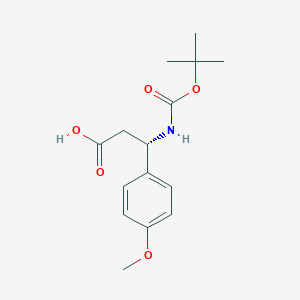

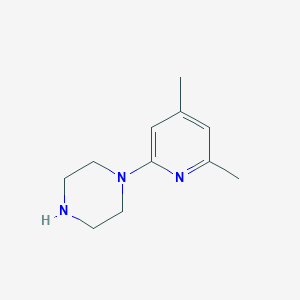

Feasible Synthetic Routes

Q & A

Q1: Are there efficient synthetic methods available for 2-Thiazoleacetic acid derivatives?

A2: Yes, research has described an efficient method for synthesizing 2-Thiazoleacetic acid N-sulfonyl amidines. [] While the specific details of this method are not provided in the abstract, this finding suggests the availability of effective synthetic routes for creating a variety of 2-Thiazoleacetic acid derivatives. This is crucial for exploring structure-activity relationships and developing new compounds with improved pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)